1-Adamantylazanide;dichloropalladium

Description

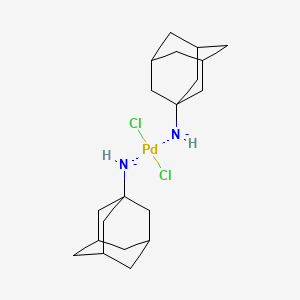

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

72859-85-9 |

|---|---|

Molecular Formula |

C20H32Cl2N2Pd-2 |

Molecular Weight |

477.8 g/mol |

IUPAC Name |

1-adamantylazanide;dichloropalladium |

InChI |

InChI=1S/2C10H16N.2ClH.Pd/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;;;/h2*7-9,11H,1-6H2;2*1H;/q2*-1;;;+2/p-2 |

InChI Key |

MRYGATRXXVXQMW-UHFFFAOYSA-L |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)[NH-].C1C2CC3CC1CC(C2)(C3)[NH-].Cl[Pd]Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Adamantylazanide;dichloropalladium

Precursor Selection and Reactant Stoichiometry for Dichloropalladium Complex Synthesis

The synthesis of dichloropalladium complexes with nitrogen-donor ligands typically begins with a suitable palladium(II) precursor. Common starting materials include palladium(II) chloride (PdCl₂) or its more soluble derivatives, such as bis(acetonitrile)dichloropalladium(II) ([PdCl₂(CH₃CN)₂]) or bis(benzonitrile)dichloropalladium(II) ([PdCl₂(PhCN)₂]). The choice of precursor often depends on its solubility in the chosen reaction solvent and its reactivity towards the incoming nitrogen-donor ligand.

For the synthesis of 1-Adamantylazanide;dichloropalladium, the nitrogen-donor ligand is 1-adamantylamine. The stoichiometry of the reaction is crucial for achieving the desired product. In a typical synthesis, a 1:1 or a slightly greater than 1:1 molar ratio of the palladium precursor to the 1-adamantylamine ligand is employed. This stoichiometry favors the formation of the monomeric complex. An excess of the ligand can sometimes lead to the formation of bis-ligated species, [PdCl₂(1-adamantylamine)₂].

The general reaction can be represented as: [PdCl₂L'₂] + L → [PdCl₂L] + 2L' where L' is a labile ligand like acetonitrile (B52724) or benzonitrile (B105546), and L is the 1-adamantylamine.

A summary of common precursors and their typical stoichiometric ratios is presented in the table below.

| Palladium Precursor | Nitrogen-Donor Ligand | Typical Molar Ratio (Pd:Ligand) |

| Palladium(II) Chloride (PdCl₂) | 1-Adamantylamine | 1:1 to 1:1.2 |

| Bis(acetonitrile)dichloropalladium(II) | 1-Adamantylamine | 1:1 |

| Bis(benzonitrile)dichloropalladium(II) | 1-Adamantylamine | 1:1 |

Reaction Conditions and Optimization for this compound Formation

The formation of this compound is influenced by several key reaction parameters, including solvent, temperature, and reaction time. The optimization of these conditions is essential to maximize the yield and purity of the desired complex.

Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Chlorinated solvents such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) are commonly used due to their ability to dissolve both the palladium precursors and the organic ligands. Other polar aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (CH₃CN) can also be employed.

Temperature: The reaction is typically carried out at room temperature to prevent the decomposition of the reactants or the product. In some cases, gentle heating may be required to drive the reaction to completion, but this must be carefully controlled to avoid side reactions.

Reaction Time: The reaction time can vary from a few hours to overnight. The progress of the reaction is often monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to determine the point of maximum product formation.

An illustrative set of optimized reaction conditions is provided in the table below.

| Parameter | Optimized Condition |

| Solvent | Dichloromethane |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 12-24 hours |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

Isolation and Purification Strategies for Palladium(II) Azanide (B107984) Complexes

Once the reaction is complete, the isolation and purification of the this compound complex are necessary to remove any unreacted starting materials, byproducts, and solvents.

Isolation: The most common method for isolating the product is through precipitation. If the complex is insoluble in the reaction solvent, it may precipitate out as the reaction proceeds and can be collected by filtration. If the product is soluble, the solvent is typically removed under reduced pressure to yield a crude solid. This solid can then be washed with a non-polar solvent, such as hexane (B92381) or pentane, to remove any organic impurities.

Purification: Recrystallization is a widely used technique for purifying solid palladium(II) azanide complexes. This involves dissolving the crude product in a minimum amount of a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the pure complex crystallizes out, leaving the impurities in the solution. A solvent system such as dichloromethane/hexane or chloroform/pentane is often effective for recrystallization.

In cases where recrystallization is not sufficient, column chromatography on silica (B1680970) gel or alumina (B75360) can be employed. A solvent gradient, starting with a non-polar eluent and gradually increasing the polarity, is used to separate the desired complex from other components of the reaction mixture.

The purity of the final product is typically assessed by various analytical techniques, including ¹H and ¹³C NMR spectroscopy, infrared (IR) spectroscopy, and elemental analysis.

Comparative Analysis of Synthetic Routes for Dichloropalladium Complexes with Nitrogen-Donor Ligands

The synthesis of dichloropalladium complexes with nitrogen-donor ligands can be achieved through several routes, each with its own advantages and disadvantages. A comparative analysis of these routes provides insight into the selection of the most appropriate method for a specific ligand.

Direct Reaction with Palladium(II) Chloride: This is the most straightforward method, involving the direct reaction of PdCl₂ with the nitrogen-donor ligand. However, the low solubility of PdCl₂ in many organic solvents can lead to slow reaction rates and incomplete conversions.

Use of Soluble Palladium(II) Precursors: The use of precursors like [PdCl₂(CH₃CN)₂] or [PdCl₂(PhCN)₂] overcomes the solubility issues associated with PdCl₂. nih.govresearchgate.net The labile acetonitrile or benzonitrile ligands are readily displaced by the incoming nitrogen-donor ligand, leading to faster reaction times and higher yields. nih.govresearchgate.net

Ligand Exchange Reactions: In some cases, a dichloropalladium complex with a weakly bound ligand can be used as a starting material. The desired nitrogen-donor ligand is then introduced in a ligand exchange reaction. This method is particularly useful when the desired complex is difficult to synthesize directly.

The table below provides a comparison of these synthetic routes.

| Synthetic Route | Advantages | Disadvantages |

| Direct reaction with PdCl₂ | Simple, readily available precursor | Low solubility of PdCl₂, slow reaction rates |

| Use of soluble Pd(II) precursors | High solubility, faster reactions, higher yields | Precursors may need to be synthesized |

| Ligand exchange reactions | Useful for sensitive ligands, can provide access to otherwise inaccessible complexes | Requires a suitable starting complex, may involve multiple steps |

In the context of synthesizing this compound, the use of a soluble palladium(II) precursor such as bis(acetonitrile)dichloropalladium(II) is generally the preferred method due to its efficiency and the mild reaction conditions required.

Coordination Chemistry and Structural Elucidation of 1 Adamantylazanide;dichloropalladium

Ligand Binding Modes of 1-Adamantylazanide to Palladium(II) Centers

The 1-adamantylazanide ligand is the deprotonated form of 1-aminoadamantane, functioning as an amido ligand. In coordination with a palladium(II) center, it acts as a strong σ-donor through its nitrogen atom. The primary binding mode is as a monodentate N-donor ligand, forming a stable palladium-nitrogen (Pd-N) covalent bond. In complexes of the type dichlorobis(1-adamantylazanide)palladium(II), two such ligands coordinate to the metal center.

Geometric Isomerism and Stereochemical Considerations in Palladium(II) Dichloride Complexes

Palladium(II) complexes typically adopt a square planar geometry, which allows for the existence of geometric isomers, specifically cis and trans isomers. studymind.co.uklibretexts.org For a complex with the general formula [PdL₂Cl₂], where L is 1-adamantylazanide, two distinct spatial arrangements of the ligands are possible.

cis-isomer : The two 1-adamantylazanide ligands are adjacent to each other, with a Cl-Pd-Cl bond angle of approximately 90°.

trans-isomer : The two 1-adamantylazanide ligands are positioned opposite each other, resulting in a Cl-Pd-Cl bond angle of approximately 180°.

The determining factor in the preferred isomeric form of 1-Adamantylazanide;dichloropalladium is the significant steric bulk of the adamantyl moiety. The adamantyl group is a large, rigid, three-dimensional hydrocarbon cage that occupies a considerable volume. mdpi.com In the cis configuration, the two bulky adamantyl groups would be positioned next to each other, leading to severe steric hindrance and intramolecular repulsion. This steric clash would destabilize the cis-isomer significantly.

Conversely, the trans configuration places the two adamantyl groups on opposite sides of the palladium square plane, maximizing the distance between them and minimizing steric repulsion. researchgate.net This arrangement leads to a thermodynamically more stable complex. Therefore, it is overwhelmingly expected that dichlorobis(1-adamantylazanide)palladium(II) exists exclusively or predominantly as the trans-isomer. This phenomenon is well-documented for square planar palladium(II) and platinum(II) complexes bearing bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. mdpi.comresearchgate.net

| Isomer | Ligand Arrangement | N-Pd-N Bond Angle (Approx.) | Steric Hindrance | Relative Stability |

|---|---|---|---|---|

| cis | Adjacent | 90° | High | Low (Unfavored) |

| trans | Opposite | 180° | Low | High (Favored) |

Influence of the Adamantyl Moiety on the Coordination Environment of Palladium

The adamantyl group exerts a profound influence on the coordination environment of the palladium(II) center through a combination of steric and electronic effects. nih.govescholarship.org

Electronic Influence: The adamantyl group is an alkyl group and is considered to be electron-donating through an inductive effect (+I). This property increases the electron density on the coordinating nitrogen atom of the azanide (B107984) ligand, making it a stronger σ-donor compared to less substituted alkyl amides or arylamides. This enhanced donation, in turn, increases the electron density at the palladium(II) center. This electronic enrichment can affect the strength of the other bonds in the complex, particularly the trans-positioned Pd-Cl bond, a phenomenon known as the trans-influence. rsc.org The concerted tuning of both steric and electronic effects is a key strategy in modern catalyst design, and the adamantyl group provides a powerful tool for achieving this. nih.gov

Advanced Structural Analysis of Ligand-Metal Interactions in this compound

A comprehensive understanding of the structure and bonding in this compound requires the application of several advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for characterizing the complex in solution. researchgate.netacs.orgnih.gov

¹H NMR: Would show characteristic signals for the protons on the adamantyl cage. The chemical shifts of the protons on the carbon adjacent to the nitrogen would be sensitive to coordination with the palladium center.

¹³C NMR: Would provide signals for the distinct carbon environments within the adamantyl framework, confirming the ligand's integrity within the complex. mdpi.com

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for probing the bonds within the complex, particularly the metal-ligand vibrations that occur in the far-IR region (typically below 600 cm⁻¹). optica.orgksu.edu.sacardiff.ac.uk

Pd-N Stretching: The Pd-N stretching vibration would provide direct evidence of the nitrogen-palladium bond.

Pd-Cl Stretching: The number and frequency of Pd-Cl stretching modes are diagnostic of the complex's geometry. For a trans-isomer with D₂h symmetry, a single Pd-Cl stretching mode is expected to be IR-active, whereas a cis-isomer (C₂v symmetry) would show two IR-active Pd-Cl stretches. This provides a straightforward method to confirm the trans geometry. researchgate.net

| Analytical Technique | Information Obtained | Expected Findings for trans-Isomer |

|---|---|---|

| X-ray Crystallography | Bond lengths, bond angles, overall geometry | Square planar geometry, N-Pd-N angle ~180°, Pd-N ~2.06 Å, Pd-Cl ~2.31 Å |

| ¹H & ¹³C NMR | Structure and purity in solution | Single set of resonances for the adamantylazanide ligand, consistent with a single isomer |

| IR/Raman Spectroscopy | Metal-ligand bond vibrations, geometry confirmation | Characteristic ν(Pd-N) and a single IR-active ν(Pd-Cl) stretch |

Spectroscopic and Analytical Characterization of 1 Adamantylazanide;dichloropalladium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of diamagnetic palladium(II) complexes in solution. For 1-Adamantylazanide;dichloropalladium, both ¹H and ¹³C NMR would provide crucial information about the adamantyl framework and its coordination to the palladium center.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons of the adamantyl group. The chemical shifts of these protons would be influenced by the coordination to the palladium atom. Protons closer to the nitrogen atom are expected to be deshielded and appear at a lower field compared to those in the free adamantylamine ligand. The integration of the signals would correspond to the number of protons in each unique chemical environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon skeleton of the adamantyl ligand. Similar to ¹H NMR, the carbon atoms closer to the point of coordination (the C-N bond) are expected to experience a downfield shift upon complexation with palladium. The number of distinct signals would confirm the symmetry of the adamantyl group within the complex.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Adamantyl C-H (bridgehead) | 2.0 - 2.5 | 30 - 35 |

| Adamantyl C-H₂ (methylene) | 1.7 - 2.2 | 38 - 43 |

| Adamantyl C-N | - | 50 - 55 |

Note: The chemical shifts are estimated based on typical values for adamantane (B196018) derivatives and related palladium amido complexes.

Infrared (IR) Spectroscopy for Ligand Coordination and Functional Group Analysisresearchgate.netnih.gov

Infrared (IR) spectroscopy is instrumental in identifying the coordination of the adamantylazanide ligand to the palladium center by observing shifts in the vibrational frequencies of key functional groups.

The coordination of the nitrogen atom of the adamantylazanide ligand to the palladium atom is expected to cause a noticeable shift in the N-H stretching frequency (ν(N-H)) compared to the free ligand. In the complex, this band is anticipated to be weaker and shifted to a lower wavenumber. Furthermore, the IR spectrum will exhibit characteristic stretching vibrations for the adamantyl C-H bonds.

Crucially, the far-IR region of the spectrum would display bands corresponding to the palladium-ligand stretching vibrations. The appearance of new bands attributable to ν(Pd-N) and ν(Pd-Cl) would provide direct evidence of the formation of the complex. The presence of two distinct ν(Pd-Cl) bands would suggest a cis-geometry of the chloro ligands.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| ν(N-H) | 3100 - 3300 |

| ν(C-H) adamantyl | 2850 - 2950 |

| ν(Pd-N) | 400 - 500 |

| ν(Pd-Cl) | 300 - 360 |

X-ray Diffraction Analysis for Solid-State Molecular Structure Determinationnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov

The analysis would reveal the coordination of one adamantylazanide ligand and two chloride ligands to the palladium atom. Key structural parameters that would be determined include the Pd-N and Pd-Cl bond lengths, as well as the Cl-Pd-Cl, Cl-Pd-N, and N-Pd-N (in a dimeric or polymeric structure) bond angles. The bulky adamantyl group would likely influence the crystal packing of the complex.

Table 3: Typical X-ray Crystallographic Data for Square-Planar Palladium(II) Amido Complexes

| Parameter | Typical Value |

|---|---|

| Pd-N bond length | 2.0 - 2.1 Å |

| Pd-Cl bond length | 2.3 - 2.4 Å |

| Cl-Pd-Cl bond angle | ~90° (for cis isomers) |

| Cl-Pd-N bond angle | ~90° or ~170° |

| Coordination Geometry | Square Planar |

Electronic Absorption Spectroscopy (UV-Vis) and Analysis of Electronic Transitionsresearchgate.netnih.gov

Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic structure of the complex by probing the electronic transitions between molecular orbitals. For a square-planar palladium(II) complex like this compound, the UV-Vis spectrum is expected to be characterized by both d-d transitions and ligand-to-metal charge transfer (LMCT) bands.

The d-d transitions, which involve the excitation of electrons between the d-orbitals of the palladium atom, are typically weak and appear in the visible region of the spectrum. These transitions are formally Laporte-forbidden. In contrast, the LMCT bands, arising from the transfer of electron density from the filled orbitals of the amido and chloro ligands to the vacant d-orbitals of the palladium(II) center, are generally more intense and occur in the UV region.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| d-d transitions | 400 - 600 | < 1000 |

| LMCT (N → Pd) | 250 - 350 | > 1000 |

| LMCT (Cl → Pd) | 300 - 400 | > 1000 |

Reactivity and Mechanistic Understanding of 1 Adamantylazanide;dichloropalladium

Activation Pathways of Palladium(II) Precatalysts to Active Species

Palladium(II) complexes are generally precatalysts that must be reduced to the catalytically active palladium(0) species to enter the catalytic cycle. nih.gov The activation of these precatalysts is a critical step that can proceed through several pathways, often dictated by the nature of the ligands and the reaction conditions. For palladium(II) precatalysts bearing N-donor ligands, activation is a nuanced process that initiates the catalytic turnover. whiterose.ac.uk

Common activation pathways for Pd(II) precatalysts include:

Base-Induced Activation: In many cross-coupling reactions, a base is employed not only to facilitate transmetalation but also to promote the reduction of the Pd(II) center. For precatalysts with N-H functionalities, a base can deprotonate an ancillary ligand, leading to an intermediate that can undergo reductive elimination to generate the Pd(0) species. whiterose.ac.uk

Reductive Activation by Substrates or Additives: Reagents such as amines, phosphines, or organometallic coupling partners can act as reductants for the Pd(II) center, especially at elevated temperatures. whiterose.ac.uk

Thermal Decomposition: Some Pd(II) precatalysts can undergo thermal decomposition to generate Pd(0) species, although this pathway can sometimes lead to the formation of inactive palladium black if not properly controlled by the ligand sphere.

In the case of 1-Adamantylazanide;dichloropalladium, the presence of the azanide (B107984) ligand suggests that base-induced activation is a plausible pathway. The specific mechanism would likely involve the interaction of the base with the palladium complex, potentially leading to an intermediate that facilitates the two-electron reduction to Pd(0).

Table 1: Plausible Activation Pathways for this compound

| Activation Pathway | Description | Key Reagents/Conditions |

| Base-Induced Activation | A base facilitates the reduction of Pd(II) to Pd(0). | Base (e.g., alkoxides, carbonates) |

| Substrate Reduction | A reaction component reduces the Pd(II) center. | Amines, phosphines, organometallics |

| Thermal Activation | Heat induces the decomposition to the active Pd(0) species. | Elevated temperatures |

Reductive Elimination Processes from Palladium(II) Adamantylazanide Complexes

Reductive elimination is a fundamental step in many palladium-catalyzed cross-coupling reactions, involving the formation of a new bond between two ligands on the palladium center and the concomitant reduction of the metal's oxidation state, typically from Pd(II) to Pd(0). acs.org For palladium(II) amido complexes, this process is crucial for the formation of carbon-nitrogen bonds. nih.gov

The facility of reductive elimination is influenced by several factors:

Electronic Properties of the Ligands: Electron-donating groups on the amido ligand and electron-withdrawing groups on the other coupling partner can accelerate the rate of reductive elimination. acs.org

Steric Hindrance: Increased steric bulk around the palladium center can promote reductive elimination by destabilizing the Pd(II) intermediate and favoring the formation of the less crowded Pd(0) species. nih.gov

Coordination Number: Reductive elimination is generally more favorable from three-coordinate T-shaped complexes than from four-coordinate square planar complexes. nih.gov

For a hypothetical (1-Adamantylazanide)(Aryl)palladium(II) intermediate, the bulky adamantyl group would be expected to play a significant role in promoting the reductive elimination of the corresponding N-aryladamantylamine.

Table 2: Factors Influencing Reductive Elimination from Palladium(II) Amido Complexes

| Factor | Influence on Reductive Elimination Rate | Rationale |

| Electron-donating amido ligand | Increases | Enhances electron density at the metal center, facilitating bond formation. |

| Sterically bulky ligands | Increases | Relieves steric strain in the transition state. nih.gov |

| Lower coordination number | Increases | Less steric hindrance and more favorable orbital overlap for bond formation. nih.gov |

Role of the Azanide Ligand in Catalytic Cycles and Reaction Intermediates

In palladium-catalyzed reactions, particularly C-N cross-coupling, the amido (azanide) ligand is a key player. It is typically formed in situ from the corresponding amine via deprotonation by a base. This palladium amido intermediate is central to the catalytic cycle. berkeley.edu

The primary roles of the azanide ligand include:

Nucleophilic Partner: The amido ligand acts as the nitrogen nucleophile that will be coupled to the electrophilic partner (e.g., an aryl halide) in the reductive elimination step.

Modulation of Reactivity: The electronic and steric properties of the azanide ligand, dictated by the substituent on the nitrogen atom, can significantly influence the rates of key steps in the catalytic cycle, including transmetalation and reductive elimination. acs.org

Stabilization of Intermediates: The azanide ligand can stabilize various palladium intermediates throughout the catalytic cycle.

In the context of this compound, the 1-adamantylazanide ligand would be the precursor to the adamantylamine moiety in the final product of a C-N coupling reaction. Its bulky nature would also be expected to influence the geometry and reactivity of the catalytic intermediates.

Steric and Electronic Influences of the Adamantyl Group on Reaction Dynamics

The adamantyl group is a unique substituent known for its exceptional steric bulk and its primarily inductive electron-donating character. researchgate.net These properties can have a profound impact on the dynamics of a catalytic reaction.

Steric Effects:

The large size of the adamantyl group can enforce specific geometries on the palladium center, potentially favoring lower coordination numbers that are more reactive in key steps like oxidative addition and reductive elimination. researchgate.net

It can create a sterically hindered environment around the metal, which can prevent catalyst decomposition pathways such as the formation of palladium clusters. researchgate.net

The rigidity of the adamantyl cage limits conformational flexibility, which can lead to higher selectivity in certain reactions. nih.gov

Electronic Effects:

As an alkyl group, the adamantyl moiety is electron-donating through induction. This can increase the electron density on the palladium center, which can influence the rates of oxidative addition and reductive elimination. For instance, increased electron density can facilitate the oxidative addition of electron-poor aryl halides.

The combination of significant steric hindrance and moderate electron-donating ability makes the adamantyl group a powerful tool for tuning the reactivity and stability of palladium catalysts. In this compound, these effects would be integral to its performance as a precatalyst.

Table 3: Properties of the Adamantyl Group and Their Catalytic Implications

| Property | Description | Potential Effect on Catalysis |

| Steric Bulk | Large, rigid, three-dimensional structure. researchgate.net | Promotes reductive elimination, stabilizes monoligated species, enhances catalyst stability. |

| Electronic Character | Inductively electron-donating. | Modulates rates of oxidative addition and reductive elimination. |

Catalytic Applications of 1 Adamantylazanide;dichloropalladium and Analogous Palladium Azanide Complexes

General Principles of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. These reactions, recognized with the 2010 Nobel Prize in Chemistry, typically involve the coupling of an organohalide (or triflate) with an organometallic reagent. The general catalytic cycle proceeds through three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling): In C-C coupling, a second organic group is transferred from an organometallic reagent (e.g., organoboron in Suzuki-Miyaura) to the palladium center. In C-N coupling, an amine coordinates to the Pd(II) complex, followed by deprotonation with a base to form a palladium amido complex.

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle. jk-sci.comlibretexts.org

The choice of ligand is crucial as it influences the catalyst's stability, activity, and selectivity by modulating the steric and electronic properties of the palladium center. researchgate.net Bulky and electron-donating ligands, such as those derived from adamantane (B196018), are known to promote the reductive elimination step and stabilize the monoligated Pd(0) species, which is often the most active catalyst. mdpi.com

Application in Carbon-Nitrogen Bond Formation (Amination Reactions)

The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds using a palladium catalyst. wikipedia.org The reaction couples aryl halides or triflates with primary or secondary amines. Palladium complexes with bulky, electron-rich ligands are particularly effective for this transformation, as they facilitate the crucial C-N bond-forming reductive elimination step.

While direct studies on 1-Adamantylazanide;dichloropalladium are scarce, analogous systems using adamantyl-containing amines have been investigated. For instance, palladium-catalyzed amination of dichloroquinolines has been successfully carried out using various adamantane-containing amines. The steric bulk of the adamantyl group influences the selectivity and yield of the reaction. In many cases, bulky phosphine (B1218219) ligands like DavePhos or BINAP are required to achieve high efficiency, especially with sterically hindered amines. jk-sci.com

The general mechanism involves the formation of a key palladium amido intermediate. berkeley.edu The use of a strong base is necessary to deprotonate the amine coordinated to the palladium center. jk-sci.com The steric hindrance provided by ligands like the adamantylazanide moiety is thought to accelerate the final reductive elimination step, leading to higher catalyst turnover.

| Aryl Halide | Amine | Pd-Catalyst/Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 4,8-dichloroquinoline | Adamantan-1-amine | Pd₂(dba)₃ / DavePhos | NaOtBu | 77 |

| 4,7-dichloroquinoline | N-(Adamantan-1-yl)methanamine | Pd₂(dba)₃ / BINAP | NaOtBu | 85 |

| Bromobenzene | Aniline | Pd(OAc)₂ / Bulky Biaryl Phosphine | NaOtBu | >95 |

Data synthesized from studies on analogous systems.

Potential in Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Heck)

Suzuki-Miyaura Coupling: This reaction creates C(sp²)–C(sp²) bonds by coupling aryl or vinyl halides with organoboron compounds. nih.gov The development of highly active palladium precatalysts has been crucial for expanding the scope of this reaction, particularly for challenging substrates like aryl chlorides or sterically hindered partners. mit.edu

Palladium complexes featuring bulky adamantyl-imine ligands have shown considerable activity in Suzuki-Miyaura reactions. researchgate.net These catalysts have proven effective for coupling both activated and deactivated aryl chlorides, achieving good conversions with low catalyst loading (e.g., 0.5 mol%). The bulky adamantyl group provides steric saturation around the palladium center, which is believed to contribute to the stability and efficiency of the catalyst. researchgate.net Mercury poisoning tests in some of these systems suggest that the reaction proceeds via homogeneous molecular active species. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgdiva-portal.org Similar to other cross-coupling reactions, the efficiency of the Heck reaction is highly dependent on the palladium catalyst and its associated ligands.

Research on adamantyl-imine palladium(II) complexes has demonstrated their successful application as precatalysts in Mizoroki-Heck reactions. These catalysts exhibit remarkable activity for a range of substrates, including those with various substituents on both the olefin and the aryl halide. researchgate.net The use of bulky, electron-rich ligands is known to stabilize the active Pd(0) species and promote the catalytic cycle.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | Adamantyl-imine Pd(II) Complex (C2) | ~70 (conversion) |

| Mizoroki-Heck | 4-Bromoacetophenone | Styrene | Adamantyl-imine Pd(II) Complex (C3) | >90 |

| Mizoroki-Heck | Iodobenzene | n-Butyl acrylate | Adamantyl-imine Pd(II) Complex (C2) | >95 |

Data derived from studies on analogous adamantyl-imine palladium complexes. researchgate.net

Analysis of Catalyst Performance Metrics (Activity, Selectivity, Turnover Numbers)

The performance of a catalyst is evaluated based on several key metrics:

Activity: Often measured by the reaction rate or the turnover frequency (TOF), which is the number of moles of product formed per mole of catalyst per unit time. High activity is crucial for practical applications, allowing for lower catalyst loadings and shorter reaction times.

Selectivity: The ability of the catalyst to produce the desired product over other possible side products. In cross-coupling reactions, this can refer to regioselectivity (e.g., linear vs. branched products in the Heck reaction) or chemoselectivity (tolerance of various functional groups).

Turnover Number (TON): The total number of moles of substrate that a mole of catalyst can convert before becoming deactivated. A high TON indicates a robust and efficient catalyst, which is particularly important for industrial processes to minimize cost and metal contamination in the final product. researchgate.netorganic-chemistry.org

For palladium complexes with bulky amido or imine ligands, the steric hindrance often leads to higher activity and TONs. This is attributed to the promotion of the rate-limiting reductive elimination step and the prevention of catalyst aggregation into inactive palladium black. mdpi.com For example, certain phosphine-free palladium catalysts have demonstrated TONs in the order of 10⁴ for Suzuki reactions under mild conditions. organic-chemistry.org The bulky nature of the adamantyl group in complexes analogous to this compound is expected to contribute positively to these performance metrics. researchgate.net

Ligand Design Principles and Future Research Directions in Adamantylazanide Palladium Chemistry

Rational Ligand Design Strategies for Modulating Palladium Catalytic Efficacy

Rational ligand design is a deliberate process aimed at optimizing the performance of a metal catalyst by systematically modifying the ligand structure. acs.org This approach moves beyond simple screening to incorporate a deep understanding of reaction mechanisms and the role the ligand plays in key catalytic steps, such as oxidative addition and reductive elimination. For palladium catalysts, the goal is to fine-tune the steric and electronic properties of the metal center to enhance reactivity, selectivity, and stability. nih.gov

Key strategies in rational ligand design for palladium catalysts include:

Steric Hindrance: Introducing bulky substituents on the ligand can promote the formation of highly active, low-coordinate palladium species. nih.gov For instance, sterically demanding phosphine (B1218219) ligands have been instrumental in developing catalysts for challenging monoarylation reactions. rsc.org This bulkiness can facilitate the final product-releasing step (reductive elimination) and prevent catalyst deactivation pathways. nih.gov

Electronic Tuning: The electron-donating or electron-withdrawing nature of a ligand directly influences the electron density at the palladium center. Strong σ-donating ligands, such as alkylphosphines, increase the nucleophilicity of Pd(0), which can lower the energy barrier for the oxidative addition step, a crucial phase in many cross-coupling reactions. nih.gov

Chelation and Bite Angle: Using bidentate ligands (ligands that bind to the metal at two points) introduces geometric constraints that can significantly impact catalytic activity and selectivity. The "bite angle" of these ligands is a critical parameter that can be adjusted to control the ease of various steps in the catalytic cycle. Nitrogen-donor bidentate ligands are particularly important in palladium-catalyzed polymerization reactions. researchgate.net

Scaffold Rigidity: The flexibility or rigidity of the ligand backbone can influence the stability of the catalytic complex and the selectivity of the reaction. Tuning the rigidity of a ligand scaffold has been successfully applied in asymmetric allylic alkylation. acs.org

A kinetics-based mechanistic analysis can guide these design efforts, allowing researchers to identify the rate-limiting step of a catalytic cycle and tailor the ligand to overcome that specific barrier. acs.org This approach has led to the development of highly efficient biarylphosphine ligands for the arylation of very hindered primary amines. acs.org

Table 1: Key Principles in Rational Ligand Design for Palladium Catalysis

| Design Principle | Objective | Mechanism of Action | Example Application |

|---|---|---|---|

| Steric Bulk | Enhance reactivity, facilitate reductive elimination | Promotes formation of active L1Pd(0) species; prevents catalyst dimerization. nih.govacs.org | Buchwald-Hartwig amination of hindered amines. acs.orgrsc.org |

| Electronic Tuning | Accelerate oxidative addition | Increases electron density and nucleophilicity of the Pd(0) center. nih.gov | Cross-coupling reactions with challenging substrates. researchgate.net |

| Chelation | Improve stability and control selectivity | Geometric constraints imposed by bidentate or polydentate ligands. nih.gov | Stereoselective copolymerization of olefins and carbon monoxide. researchgate.net |

| Scaffold Rigidity | Enhance enantioselectivity | Provides a well-defined and stable chiral environment around the metal center. acs.org | Asymmetric allylic alkylation. acs.org |

Impact of the Adamantyl Motif on Catalyst Properties and Reactivity

The adamantyl group, a rigid and bulky diamondoid hydrocarbon, is a privileged substituent in catalyst design due to its unique combination of properties. researchgate.net When incorporated into ligands for palladium, the adamantyl motif imparts significant steric bulk while maintaining chemical inertness, as it lacks reactive C-H bonds susceptible to undesired activation. researchgate.netprinceton.edu

The primary impacts of the adamantyl group on catalyst properties are:

Exceptional Steric Bulk: The adamantyl group is one of the bulkiest alkyl substituents used in ligand synthesis. This size is crucial for creating a sterically demanding environment around the palladium center, which can promote challenging catalytic steps and protect the metal from deactivation pathways. rsc.orgprinceton.edu

High Crystallinity and Air Stability: Phosphine ligands bearing adamantyl groups, such as tri(1-adamantyl)phosphine, are often highly crystalline solids. This crystallinity can render the ligand indefinitely stable to oxidation in the solid state, allowing for easier handling and storage under air—a practical advantage over many other sensitive phosphine ligands. princeton.edu

Polarizability: The adamantyl group is highly polarizable, a property that contributes to its strong electron-donating character. This electronic effect, combined with its steric bulk, helps to account for the special catalytic effects observed with adamantyl-containing ligands. princeton.edu

These properties make adamantyl-containing ligands, particularly phosphines, highly effective in a variety of palladium-catalyzed cross-coupling reactions. princeton.edu The combination of steric demand, stability, and strong electron donation allows these catalysts to achieve high activity and turnover numbers. researchgate.netprinceton.edu

Table 2: Properties Conferred by the Adamantyl Motif in Catalysis

| Property | Description | Consequence for Catalyst Performance |

|---|---|---|

| Rigidity | Fused cyclohexane (B81311) rings create a locked, strain-free cage structure. princeton.edu | Imparts high thermal and chemical stability to the ligand and resulting complex. princeton.edu |

| Steric Hindrance | Large, three-dimensional structure (cone angle >160° for PAd₃). princeton.edu | Facilitates reductive elimination; stabilizes low-coordinate, active species. nih.govprinceton.edu |

| Inertness | Lacks easily abstractable β-hydrogens and is resistant to cyclometalation. princeton.edu | Reduces pathways for catalyst decomposition, leading to longer catalyst lifetime. princeton.edu |

| Lipophilicity | Highly nonpolar hydrocarbon structure. | Enhances solubility in organic solvents commonly used for catalysis. |

Exploration of Novel Adamantyl-Based Nitrogen-Donor Ligands for Palladium Complexes

While adamantyl-phosphine ligands are well-established, research into adamantyl-containing nitrogen-donor ligands for palladium is an area of growing interest. Nitrogen-based ligands offer a different electronic profile compared to phosphines and are crucial in a wide range of catalytic transformations, including C-H functionalization and polymerization. nih.govresearchgate.net The incorporation of a bulky adamantyl group onto a nitrogen donor is a promising strategy for enhancing catalyst stability and controlling reactivity. uonbi.ac.ke

The synthesis of novel adamantyl-based nitrogen ligands allows for the tuning of palladium complexes in several ways:

Steric Shielding: An N-adamantyl group can effectively shield the palladium center, influencing substrate approach and potentially enhancing selectivity in reactions like asymmetric catalysis. rsc.org

Enhanced Stability: Similar to its effect in phosphines, the adamantyl motif can increase the robustness of nitrogen-based palladium complexes, making them more resistant to decomposition under harsh reaction conditions. uonbi.ac.ke

Modulation of Lewis Acidity: The nitrogen donor, influenced by the bulky adamantyl substituent, can modulate the Lewis acidity of the palladium(II) center, which is a key parameter in reactions involving C-H activation. nih.gov

An example of this exploration is the synthesis of chiral N-1-adamantyl-N-trans-cinnamylaniline ligands. These ligands, which feature axial chirality, have been successfully applied in palladium-catalyzed asymmetric allylic alkylation of indoles, achieving high enantioselectivities. rsc.org This demonstrates the potential of combining the steric influence of the adamantyl group with the unique coordination chemistry of nitrogen donors to develop novel, highly effective catalysts.

Table 3: Examples of Adamantyl-Based Ligand Classes for Palladium

| Ligand Class | Donor Atom(s) | Key Feature | Potential Application | Reference |

|---|---|---|---|---|

| Adamantylphosphines | Phosphorus | Extreme steric bulk and electron donation. | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). princeton.edu | princeton.edu |

| N-Adamantyl Anilines | Nitrogen, Olefin | Chiral, hybrid P/N-type ligand structure. | Asymmetric allylic alkylation. rsc.org | rsc.org |

| N-Adamantyl Imines | Nitrogen | Tunable steric and electronic properties via imine substituent. | C-H functionalization, polymerization. | researchgate.net |

| N-Adamantyl N-Heterocyclic Carbenes (NHCs) | Carbon | Strong σ-donation, significant steric shielding. | Cross-coupling of challenging substrates. | researchgate.net |

Emerging Avenues in Palladium Complex Design for Advanced Catalysis

The field of palladium catalysis is continuously evolving, with several emerging trends pointing toward the development of more sustainable, efficient, and versatile catalytic systems. mdpi.comresearchgate.net These future directions are relevant to the design of next-generation adamantylazanide-type complexes.

Development of L₁Pd(0) Catalysts: Research has shown that monoligated palladium(0) species, L₁Pd(0), are often the most active species in a cross-coupling cycle. acs.org A major trend is the design of ligands and stable Pd(II) precatalysts that can efficiently generate these highly active but unstable L₁Pd(0) species in situ. The significant steric bulk of adamantyl-containing ligands is ideally suited to favor the formation of such monoligated complexes. nih.govacs.org

Palladium Nanoparticles (PdNPs): The use of palladium nanoparticles as catalysts offers advantages in terms of high surface-area-to-volume ratio, leading to superior catalytic activity and the potential for recyclability. mdpi.comresearchgate.net Future work could involve using adamantyl-functionalized stabilizers to control the growth, stability, and catalytic properties of PdNPs, merging the benefits of the adamantyl motif with nanoscience.

Catalysis in Green Solvents: A significant push towards sustainable chemistry involves performing catalytic reactions in environmentally benign solvents, such as water or bio-renewable liquids. mdpi.comresearchgate.net Designing adamantyl-ligated palladium complexes with sufficient aqueous solubility or stability, perhaps through the incorporation of hydrophilic functional groups, is a key challenge and a promising research avenue.

Photoredox/Palladium Dual Catalysis: The merger of photoredox catalysis with palladium catalysis has opened up new reaction pathways that are inaccessible through traditional methods. This dual catalytic approach can enable the activation of strong C-H bonds, including those on adamantane (B196018) itself, under mild conditions. chemrxiv.orgresearchgate.net Designing adamantyl-ligated palladium complexes that are compatible with photocatalytic cycles could lead to novel transformations.

These emerging areas highlight a move towards catalysts that are not only highly active but also more stable, reusable, and capable of mediating novel chemical transformations under sustainable conditions. researchgate.netacs.org The unique properties of the adamantyl group make it a valuable component in the design of next-generation palladium complexes aimed at addressing these future challenges. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Adamantylazanide;dichloropalladium, and how can its purity be verified?

Methodological Answer:

The synthesis typically involves reacting palladium(II) chloride (PdCl₂) with 1-adamantylamine derivatives under inert conditions. For example, bis(acetonitrile)dichloropalladium(II) can serve as a precursor, where acetonitrile ligands are displaced by 1-adamantylazanide groups . Purification via recrystallization or column chromatography is recommended. Purity verification should include elemental analysis, nuclear magnetic resonance (¹H/¹³C NMR), and X-ray crystallography to confirm ligand coordination and absence of unreacted precursors .

Basic: Which spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- Spectroscopy: Infrared (IR) spectroscopy to identify Pd-N/Pd-Cl vibrational modes, and NMR to analyze ligand environments.

- X-ray Diffraction: To resolve crystal structure and confirm geometry (e.g., square planar vs. tetrahedral).

- Computational Methods: Density Functional Theory (DFT) calculations to model electronic structures and compare with experimental data (e.g., HOMO-LUMO gaps) .

Cross-validation of spectroscopic and computational results minimizes interpretation errors .

Advanced: How can researchers resolve contradictions between theoretical predictions and experimental data regarding catalytic activity?

Methodological Answer:

Discrepancies often arise from solvent effects, ligand lability, or incomplete mechanistic models. To address this:

- Cross-Validate: Use multiple spectroscopic techniques (e.g., EXAFS for local Pd coordination) alongside kinetic studies.

- Adjust Computational Models: Incorporate solvent molecules or explicit counterions in DFT simulations.

- Control for Impurities: Conduct ICP-MS to rule out Pd nanoparticle formation during catalysis .

Advanced: What methodological approaches are recommended for analyzing structure-activity relationships in cross-coupling reactions?

Methodological Answer:

- Ligand Variation: Systematically modify adamantyl substituents to assess steric/electronic effects on catalytic efficiency.

- Kinetic Profiling: Measure turnover frequencies (TOF) under standardized conditions.

- Mechanistic Probes: Use deuterium labeling or radical traps to identify rate-determining steps.

- Computational Mapping: Calculate transition-state energies for key bond-forming steps (e.g., oxidative addition vs. transmetalation) .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

- Storage: Under argon or nitrogen to prevent oxidation; desiccants should be used to avoid hydrolysis.

- Thermal Stability: Assess via differential scanning calorimetry (DSC) to determine decomposition thresholds.

- Handling: Use gloveboxes for air-sensitive steps, and monitor ligand dissociation via periodic NMR checks .

Advanced: How can molecular docking studies be optimized to predict biological interactions with hepatocellular carcinoma targets?

Methodological Answer:

- Flexible Docking: Employ algorithms like AutoDock Vina to account for ligand and protein flexibility.

- Validation: Compare docking scores with in vitro cytotoxicity data (e.g., IC₅₀ values from HepG2 assays).

- Molecular Dynamics (MD): Run 100-ns simulations to assess binding stability and hydration effects .

Advanced: What strategies address discrepancies in antiproliferative efficacy across cancer cell lines?

Methodological Answer:

- Cell-Specific Uptake: Use fluorescence-tagged analogs to track cellular internalization via flow cytometry.

- Metabolomic Profiling: Identify differential metabolite interactions (e.g., glutathione depletion) using LC-MS.

- Dose-Response Refinement: Conduct MTT assays across a wider concentration range (e.g., 0.1–100 µM) to capture non-linear effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.